C646

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Regulación del Tumor

C646 juega un papel significativo en la regulación tumoral. Actúa como un coactivador de la transcripción y una acetiltransferasa que juega un papel importante en la tumorigénesis y la progresión . Se ha confirmado que p300, que this compound inhibe, es un regulador importante en la regulación de la evolución de los tumores malignos . This compound regula la resistencia a los fármacos de las células tumorales en cánceres como el cáncer de próstata .

Tratamiento del Cáncer Colorrectal

This compound puede mejorar la actividad antitumoral en el cáncer colorrectal bloqueando la acetilación de TRIB3 y promoviendo la degradación de TRIB3 . Esto sugiere que this compound podría ser un agente terapéutico potencial para el cáncer colorrectal.

Tratamiento de la Enfermedad Inflamatoria Intestinal

Se ha encontrado que this compound ejerce efectos antiinflamatorios en ratones con colitis inducida por DSS al dirigirse al inflamasoma NLRP3 . No solo inhibe la activación de NF-κB, lo que lleva a la disminución de la expresión de citoquinas proinflamatorias (IL-1β, IL-6 y TNF-α) y NLRP3, sino que también suprime el ensamblaje del inflamasoma NLRP3 al interrumpir la interacción entre NLRP3 y ASC . Esto sugiere que this compound podría ser un agente terapéutico potencial para la enfermedad inflamatoria intestinal.

Tratamiento de la Enfermedad Pulmonar Inflamatoria

La aplicación de this compound se ha mejorado en enfermedades pulmonares inflamatorias . Se ha encontrado que this compound mejoró la pérdida de peso, la diarrea y el sangrado bruto inducido por DSS .

Regulación del Ciclo Celular

Se ha encontrado que this compound inhibe las proteínas relacionadas con el ciclo celular G2/M . Esto sugiere que this compound podría ser un agente terapéutico potencial para enfermedades relacionadas con la desregulación del ciclo celular.

Modificación de Proteínas

Se ha encontrado que this compound afecta la modificación de proteínas. Se ha encontrado que el tratamiento con this compound provocó un aumento de más de diez veces en la fosforilación de tirosina de IRS1 y 2 .

Safety and Hazards

According to the Safety Data Sheets, this compound is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It’s very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .

Mecanismo De Acción

Target of Action

The primary target of C646 is the histone acetyltransferase p300 . This enzyme plays a crucial role in the regulation of gene expression through the acetylation of histones, which results in the relaxation of chromatin and increased gene transcription . Additionally, this compound has been found to directly target and degrade Exportin-1 (XPO1) , a protein that catalyzes nuclear-to-cytoplasmic transport of many cargo proteins and also directly binds chromatin .

Mode of Action

This compound acts as a competitive inhibitor of the histone acetyltransferase p300 . It competes with acetyl-CoA, the natural substrate of p300, thereby reducing the enzyme’s activity . Furthermore, this compound has been identified as a small molecule degrader that requires neddylation-dependent protein degradation to exert its cytotoxicity . It directly targets and degrades chromatin-bound XPO1, which abrogates p300 chromatin occupancy .

Biochemical Pathways

The inhibition of p300 by this compound affects the acetylation of histones , particularly histone H3 . This can lead to changes in chromatin structure and subsequently alter gene expression . Moreover, the degradation of XPO1 by this compound affects the chromatin occupancy and function of p300 , which can have downstream effects on various cellular processes .

Pharmacokinetics

The compound’s ability to inhibit p300 and degrade xpo1 suggests that it can penetrate cell membranes and interact with intracellular targets .

Result of Action

This compound has been shown to inhibit cell proliferation and induce cell cycle arrest . It decreases the number of cells arresting in G1 phase and increases cells accumulating in G2/M phase . Additionally, this compound treatment leads to a decrease in the acetylation levels of histone H3K9 and H3K27, which can affect gene expression .

Action Environment

For instance, the presence of the XPO1C528S drug-resistance allele can abrogate multiple cellular phenotypes induced by this compound .

Análisis Bioquímico

Biochemical Properties

“C646” interacts with several enzymes and proteins, most notably p300, a histone acetyltransferase . It directly targets and degrades Exportin-1 (XPO1), which abrogates p300 chromatin occupancy . This interaction influences the acetylation of histones, a key process in the regulation of gene expression .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes. It inhibits cellular proliferation, reduces colony formation, evokes partial cell cycle arrest in G1 phase, and induces apoptosis in certain cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of “this compound” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It directly targets and degrades chromatin-bound XPO1, which abrogates p300 chromatin occupancy . This leads to changes in the acetylation of histones and subsequently, alterations in gene expression .

Temporal Effects in Laboratory Settings

“this compound” exhibits changes in its effects over time in laboratory settings. It has been observed to inhibit the transcription of the G2/M cell cycle regulatory proteins cyclin B1 and CDK1 (cyclin-dependent kinase 1)

Dosage Effects in Animal Models

The effects of “this compound” vary with different dosages in animal models . It exerts anti-inflammatory effects in DSS-induced colitis mice by targeting the NLRP3 inflammasome . The threshold effects and any toxic or adverse effects at high doses need to be further studied.

Metabolic Pathways

“this compound” is involved in various metabolic pathways. It has been associated with lipid metabolism, where it regulates lipoxygenase gene expression

Transport and Distribution

It is known to target and degrade chromatin-bound XPO1, suggesting that it may interact with transporters or binding proteins

Subcellular Localization

The subcellular localization of “this compound” and its effects on activity or function are areas of active research. It is known to target chromatin-bound XPO1, suggesting a role in the nucleus . Any targeting signals or post-translational modifications that direct “this compound” to specific compartments or organelles are yet to be identified.

Propiedades

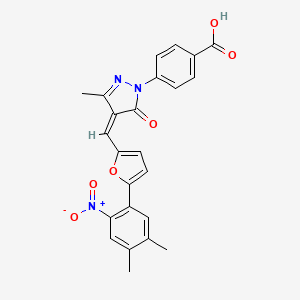

IUPAC Name |

4-[4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKJYZZSCQBJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328968-36-1 | |

| Record name | 4-[4-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=328968-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are p300 and CBP, and why are they relevant targets in disease?

A1: p300 and CBP (CREB-binding protein) are histone acetyltransferases (HATs), enzymes that play crucial roles in gene regulation by acetylating histones and other proteins. This acetylation often enhances gene expression. Dysregulation of p300/CBP activity has been implicated in various diseases, including cancer, inflammatory disorders, and neurological conditions.

Q2: How does C646 interact with p300/CBP to exert its inhibitory effect?

A2: this compound acts as a competitive inhibitor of p300/CBP, specifically targeting their HAT domain. [] It binds to the enzyme's active site, preventing the binding of acetyl-CoA, the co-substrate required for acetylation. This effectively blocks the enzymatic activity of p300/CBP, leading to reduced histone acetylation and modulation of downstream gene expression. [, , ]

Q3: What are the downstream effects of this compound-mediated p300/CBP inhibition?

A3: this compound's inhibition of p300/CBP leads to a variety of downstream effects, including:

- Reduced histone acetylation: This can lead to changes in chromatin structure and gene expression. [, , , , ]

- Suppression of tumor cell growth: this compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , , , ]

- Induction of apoptosis: this compound can trigger programmed cell death in cancer cells. [, , , ]

- Modulation of immune responses: this compound can impact the function of immune cells, such as macrophages, and influence the expression of inflammatory cytokines. [, , ]

- Impact on neuronal function: this compound has been shown to affect neuronal processes, including mitochondrial fission and synaptic plasticity. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C24H19N3O7, and its molecular weight is 461.42 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research abstracts don't contain detailed spectroscopic data, information on the compound's structure and characterization can be found in the original publications referenced in those abstracts.

Q6: Are there formulation strategies to improve this compound's stability or bioavailability?

A6: The abstracts do not delve into specific formulation strategies for this compound. Further research is needed to explore approaches to enhance its stability, solubility, or bioavailability for therapeutic applications.

Q7: What is the role of this compound in cancer treatment?

A7: Research suggests that this compound demonstrates anti-cancer effects in various cancer cell lines, including lung cancer, pancreatic cancer, prostate cancer, gastric cancer, and leukemia. [, , , , ] It exhibits anti-proliferative, pro-apoptotic, and anti-invasive properties, making it a potential candidate for further investigation as a therapeutic agent. [, , , , ]

Q8: How does this compound affect the immune system?

A8: Studies indicate that this compound can influence immune responses, particularly in the context of inflammatory conditions. It has been shown to attenuate DSS-induced colitis in a mouse model by targeting the NLRP3 inflammasome, a key component of the innate immune response. [, ]

Q9: Can this compound be used to treat neurological disorders?

A9: While research on this compound's effects on the nervous system is still in its early stages, some studies suggest its potential relevance to neurological conditions. For instance, this compound has been shown to influence histone lactylation in neuronal mitochondria fission, a process implicated in stress-exacerbated ischemic stroke. [] Additionally, this compound has been shown to affect synaptic plasticity in the infralimbic prefrontal cortex, a brain region involved in fear extinction memory. [] Further research is needed to fully explore its therapeutic potential in neurological disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.